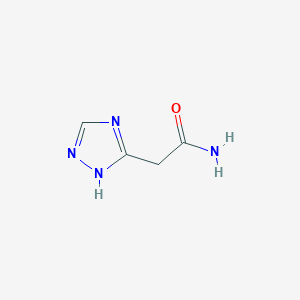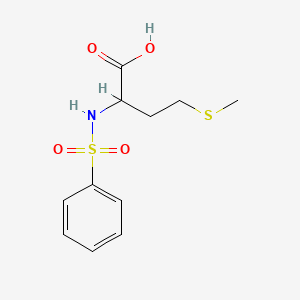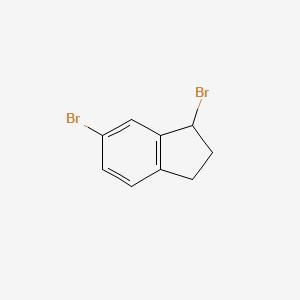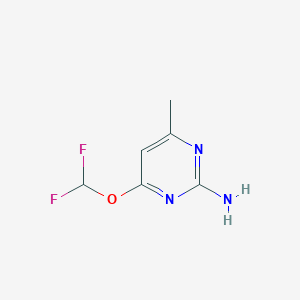
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine
Vue d'ensemble
Description
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine, also known as DFMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a white crystalline solid that is soluble in water, and its molecular formula is C6H7F2N3O.
Mécanisme D'action
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine acts as a competitive inhibitor of dihydrofolate reductase and thymidylate synthase, which are essential enzymes for DNA synthesis. By inhibiting these enzymes, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine disrupts the cell cycle and induces cell death. 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has also been shown to inhibit HIV reverse transcriptase, which is responsible for the replication of the virus.
Biochemical and Physiological Effects:
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of HIV in vitro. In addition, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has been investigated for its potential as a fluorescent probe for the detection of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine. One area of interest is the development of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine analogs with improved pharmacokinetic properties. Another area of research is the investigation of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine as a potential treatment for viral infections, including HIV. Finally, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine may have applications as a fluorescent probe for the detection of nucleic acids in diagnostic assays.
Conclusion:
In conclusion, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has potential applications in various fields, including medicinal chemistry and virology. 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine acts as a competitive inhibitor of important enzymes involved in DNA synthesis and has been shown to exhibit potent antitumor and antiviral activity. While 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has some limitations, its high potency and specificity make it a promising candidate for further research and development.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, including dihydrofolate reductase and thymidylate synthase, which are important targets for cancer chemotherapy. 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has also been investigated for its antiviral properties, specifically against the human immunodeficiency virus (HIV). In addition, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine has been studied for its potential as a fluorescent probe for the detection of nucleic acids.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c1-3-2-4(12-5(7)8)11-6(9)10-3/h2,5H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSDEDHCJRKTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384700 | |
| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine | |
CAS RN |
85821-30-3 | |
| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid](/img/structure/B3387998.png)
![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
![Thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3388015.png)
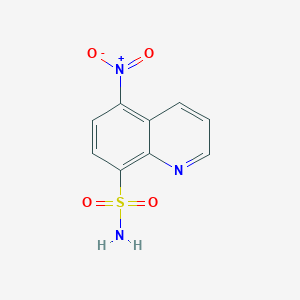
![2-[(4-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388019.png)
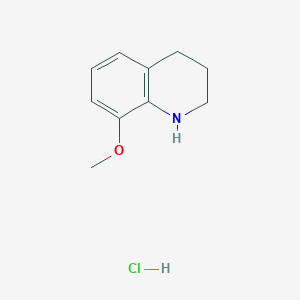
![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
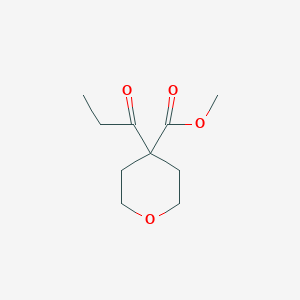
![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)
